molecular formula C9H14N2O2S B11825422 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile

2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile

Cat. No.: B11825422
M. Wt: 214.29 g/mol
InChI Key: DZVKGVSLQFEBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is a nitrile-containing heterocyclic compound featuring a piperidine ring substituted with an ethylsulfonyl group at the 1-position and an acetonitrile moiety at the 3-ylidene position. Its molecular formula is C₉H₁₃N₂O₂S (inferred from analogous structures in and ). The sulfonyl group confers strong electron-withdrawing effects, while the nitrile group enhances reactivity in nucleophilic substitution or cycloaddition reactions.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile

InChI

InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3

InChI Key

DZVKGVSLQFEBET-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC(=CC#N)C1

Origin of Product

United States

Preparation Methods

Reaction Pathway

This method involves two key steps:

  • Sulfonylation of piperidin-3-ol with ethanesulfonyl chloride.

  • Condensation of the resulting sulfone with acetonitrile to form the α,β-unsaturated nitrile.

Step 1: Sulfonylation

Piperidin-3-ol is treated with ethanesulfonyl chloride in a biphasic system (e.g., tetrahydrofuran/water) under basic conditions (e.g., sodium bicarbonate). The reaction proceeds at 20–25°C for 1–5 hours, yielding 1-ethylsulfonylpiperidin-3-ol .

Step 2: Condensation

The intermediate undergoes dehydration in the presence of a base (e.g., potassium carbonate) and a nitrile source (e.g., acetonitrile). Heating at 80–100°C for 6–12 hours facilitates elimination, forming the conjugated ene-nitrile.

Yield : 65–75% (over two steps).

Oxidation of Thioether Intermediate

Reaction Pathway

This approach leverages the oxidation of a thioether precursor to install the ethylsulfonyl group.

Step 1: Thioether Formation

Piperidin-3-yl ethyl sulfide is synthesized via nucleophilic substitution between piperidin-3-ol and ethanethiol in the presence of a Lewis acid (e.g., boron trifluoride etherate).

Step 2: Oxidation to Sulfone

The thioether is oxidized using hydrogen peroxide (30%) in acetic acid at 50–60°C for 8–12 hours, yielding 1-ethylsulfonylpiperidine-3-thiol .

Wittig Reaction with Sulfonyl-Stabilized Ylide

Reaction Pathway

This method employs a Wittig olefination to construct the α,β-unsaturated nitrile.

Step 1: Ylide Generation

A phosphonium ylide is generated from 1-ethylsulfonylpiperidin-3-yl triphenylphosphonium bromide using a strong base (e.g., sodium hydride) in tetrahydrofuran.

Step 2: Olefination

The ylide reacts with acetonitrile in a [2+2] cycloaddition, followed by thermal elimination of triphenylphosphine oxide, yielding the desired product.

Yield : 55–62%.

Dehydration of β-Hydroxy Sulfone Precursor

Reaction Pathway

A β-hydroxy sulfone intermediate is dehydrated to form the conjugated system.

Step 1: Hydroxylation

1-Ethylsulfonylpiperidin-3-one is reduced using sodium borohydride in methanol, yielding 1-ethylsulfonylpiperidin-3-ol .

Step 2: Dehydration

The alcohol is treated with phosphorus oxychloride (POCl₃) in pyridine at 0–5°C, facilitating elimination to form the α,β-unsaturated nitrile.

Yield : 70–78%.

Comparative Analysis of Methods

MethodKey ReagentsTemperature RangeYield (%)AdvantagesLimitations
Sulfonylation-CondensationEthanesulfonyl chloride, K₂CO₃20–100°C65–75High yield, scalableRequires biphasic conditions
Thioether OxidationH₂O₂, acetic acid50–60°C60–68Mild oxidation conditionsMulti-step, lower overall yield
Wittig ReactionNaH, THF0–25°C55–62StereoselectiveSensitive to moisture, costly reagents
β-Hydroxy DehydrationPOCl₃, pyridine0–5°C70–78High efficiencyRequires low-temperature handling

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is primarily related to its role as an intermediate in the synthesis of Baricitinib. Baricitinib inhibits Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, Baricitinib reduces inflammation and modulates the immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Table 1: Structural and Electronic Comparisons
Compound Name Core Ring Key Substituents Molecular Formula Key Properties
2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile Piperidine Ethylsulfonyl, acetonitrile C₉H₁₃N₂O₂S High polarity, electron-deficient nitrile
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Azetidine Ethylsulfonyl, acetonitrile C₇H₁₀N₂O₂S Increased ring strain, lower thermal stability
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile Pyrrolidine Diphenyl, acetonitrile C₂₁H₂₂N₂ High lipophilicity, steric hindrance
({2-[(2S)-2-ethylpiperidin-1-yl]-2-oxoethyl}sulfanyl)acetonitrile Piperidine Sulfanyl (thioether), oxo, nitrile C₁₁H₁₈N₂OS Reduced electron withdrawal, ketone reactivity
Key Observations:
  • Ring Size Effects :

    • The piperidine ring in the target compound provides conformational flexibility compared to the strained azetidine analog .
    • Pyrrolidine derivatives (e.g., diphenylacetonitrile in ) exhibit enhanced steric effects due to substituents, limiting accessibility to reactive sites .
  • Substituent Effects :

    • Sulfonyl vs. Sulfanyl : Ethylsulfonyl groups (target compound) increase electrophilicity at the nitrile group compared to sulfanyl (thioether) analogs, which are less electron-withdrawing .
    • Nitrile vs. Ester : Ethyl 2-(piperidin-4-yl)acetate () contains an ester group, offering higher solubility in polar solvents but reduced stability under basic conditions compared to nitriles .

Electronic and Reactivity Profiles

Quantum Chemical Insights ():
  • HOMO-LUMO Gaps : In coumarin-acetonitrile hybrids (), HOMO orbitals localize on aromatic systems, while LUMO orbitals reside on the nitrile group. For the target compound, similar electron density distribution is expected, with sulfonyl groups further lowering LUMO energy, enhancing electrophilicity .
  • Charge Distribution: Non-planar structures (e.g., compound 3 in ) suggest steric and electronic effects from substituents, which may apply to the target compound’s piperidine ring .
Key Findings:
  • Diphenyl Derivatives : The bulky diphenyl groups in reduce metabolic degradation but complicate synthetic scalability .
  • Fluorinated Analogs : Compounds with trifluoromethyl groups (-8) exhibit enhanced thermal and oxidative stability, making them suitable for harsh industrial conditions .

Biological Activity

2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is C7H10N2O2SC_7H_{10}N_2O_2S. It has a melting point of 67-69°C and a predicted boiling point of approximately 360.8°C. The compound is characterized by the presence of an ethylsulfonyl group, which plays a crucial role in its biological interactions .

The biological activity of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.

Enzymatic Interactions

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in disease processes. For instance, it has been studied as an intermediate in the synthesis of Baricitinib, a JAK1 and JAK2 inhibitor used for treating rheumatoid arthritis. The modulation of these pathways suggests a potential role in inflammatory conditions .

Cytotoxicity and Cytoprotection

In vitro studies have shown that derivatives of acetonitrile compounds can exhibit cytoprotective effects against chemotherapeutic agents such as doxorubicin and cisplatin. For example, extracts containing similar structural motifs have demonstrated enhanced cell survival rates when co-administered with these drugs, indicating a protective mechanism that could be relevant for developing adjunct therapies in cancer treatment .

Study on Cytoprotective Effects

A study investigated the cytoprotective effects of acetonitrile extracts on HEK293 and SHSY5Y cell lines exposed to doxorubicin. The results showed that at a concentration of 2.5 mg/mL, the extract significantly increased cell survival rates compared to controls treated with doxorubicin alone:

  • 24 hours : Survival rate increased from 78.9% (doxorubicin alone) to 112.4% (with extract).
  • 48 hours : Increased from 90% to 117.4%.
  • 72 hours : Survival improved from complete inhibition to 53.6% with the extract .

This indicates that compounds related to 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile may have significant protective roles in cellular contexts under stress conditions.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of JAK1 and JAK2
CytoprotectionIncreased survival in HEK293 cell lines
Cytotoxicity ModulationSynergistic effects with chemotherapeutics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile, and how can reaction conditions be optimized for high yield?

  • Methodology : A multi-step synthesis is typically employed, starting with piperidine sulfonation to introduce the ethylsulfonyl group, followed by Knoevenagel condensation with acetonitrile derivatives. Optimization involves controlled temperatures (e.g., 0–5°C during sulfonation) and catalysts like triethylamine to enhance selectivity. Yield improvements require strict anhydrous conditions and purification via column chromatography .

Q. How should researchers characterize the structural conformation of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile to confirm the ethylsulfonyl and acetonitrile moieties?

  • Methodology : Use a combination of 1H^{1}\text{H}/13C^{13}\text{C} NMR to identify proton environments (e.g., sulfonyl CH2_2 groups at δ 3.5–4.0 ppm) and nitrile stretching vibrations (~2250 cm1^{-1}) in FT-IR . X-ray crystallography (using SHELXL for refinement) resolves stereochemistry and bond angles, critical for confirming the α,β-unsaturated nitrile structure .

Q. What spectroscopic techniques are most reliable for detecting impurities in this compound, and how can they be mitigated?

  • Methodology : HPLC-MS identifies trace impurities (e.g., unreacted sulfonyl precursors), while TLC monitors reaction progress. Recrystallization in polar aprotic solvents (e.g., acetonitrile/ethyl acetate mixtures) reduces byproducts. Contradictions between NMR and MS data should be resolved via spiking experiments with authentic standards .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

  • Methodology : Cross-validate computational models (e.g., B3LYP/6-31G**) with2D NMR (COSY, HSQC) to confirm coupling constants and NOESY for spatial correlations. Discrepancies in predicted vs. observed 13C^{13}\text{C} shifts may arise from solvent effects—re-run DFT calculations with implicit solvation models (e.g., PCM) .

Q. How does the ethylsulfonyl group influence the compound’s reactivity in nucleophilic addition reactions compared to non-sulfonated analogs?

  • Methodology : The sulfonyl group enhances electrophilicity at the α-carbon via electron-withdrawing effects, accelerating Michael additions. Compare kinetics with non-sulfonated analogs using UV-Vis monitoring or 19F^{19}\text{F} NMR (if fluorinated nucleophiles are used). Hammett plots can quantify electronic effects .

Q. What experimental approaches are recommended to study the compound’s potential as a ligand in coordination chemistry?

  • Methodology : Conduct titration calorimetry to assess binding affinity with transition metals (e.g., Pd(II) or Ru(II)). Single-crystal X-ray analysis of metal complexes (refined via SHELXL) reveals coordination geometry. Competitive binding assays with EDTA or other chelators quantify ligand stability .

Q. How can researchers address discrepancies in biological activity data (e.g., enzyme inhibition) across different assay conditions?

  • Methodology : Standardize assays using identical buffer systems (e.g., pH 7.4 PBS) and controls. For IC50_{50} variability, perform dose-response curves with triplicate replicates. Conflicting results may arise from compound aggregation—validate via dynamic light scattering (DLS) or add detergents (e.g., 0.01% Tween-20) .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with solution-state NMR findings for this compound?

  • Methodology : Solid-state (X-ray) structures may differ from solution conformations due to crystal packing forces. Compare with DFT-optimized gas-phase structures and variable-temperature NMR to assess flexibility. For piperidine ring puckering, use Cremer-Pople parameters to quantify deviations .

Q. How can researchers reconcile inconsistent kinetic data in catalytic applications of this compound?

  • Methodology : Ensure reaction homogeneity via rigorous degassing and inert atmosphere. Use internal standards (e.g., mesitylene in 1H^{1}\text{H} NMR) for quantitative analysis. Discrepancies in turnover numbers (TON) may stem from catalyst decomposition—monitor via in-situ IR or MALDI-TOF .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyConfirm stereochemistry, bond anglesSHELXL refinement, R-factor < 0.05
19F^{19}\text{F} NMRTrack sulfonyl group reactivityδ -75 to -85 ppm (CF3_3 analogs)
HPLC-MSQuantify impurities, byproductsC18 column, 0.1% formic acid in mobile phase
ITC (Isothermal Calorimetry)Ligand-metal binding studiesΔH, Kd_d measurements

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.